molecular formula C8H4ClF3N2 B169397 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 178488-36-3

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B169397
M. Wt: 220.58 g/mol
InChI Key: BWSHPRLSCABXRL-UHFFFAOYSA-N
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Description

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic small molecule. It has a molecular weight of 264.59 g/mol . The IUPAC name for this compound is 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The molecular formula of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is C9H4ClF3N2O2 . The InChI code is 1S/C9H4ClF3N2O2/c10-5-1-4(9(11,12)13)2-15-3-6(8(16)17)14-7(5)15/h1-3H,(H,16,17) .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various types of reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Physical And Chemical Properties Analysis

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a solid at room temperature . It has a molecular weight of 264.59 g/mol . The compound has a topological polar surface area of 54.6 Ų .

Scientific Research Applications

1. Synthesis of Imidazo[1,2-a]pyridines

  • Summary of Application: Imidazo[1,2-a]pyridines, which include 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, have attracted significant interest due to their promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They are also used as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
  • Methods of Application: A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
  • Results or Outcomes: The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

2. Potential Glucagon-like Peptide 1 Receptor (GLP-1R) Activator

  • Summary of Application: 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine has been selected as a potential glucagon-like peptide 1 receptor (GLP-1R) activator .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The compound demonstrated its effects in increasing GLP-1 secretion, thereby increasing the glucose responsiveness in both in vitro and pharmacology analyses .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The future directions in this field may involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

properties

IUPAC Name

8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-6-3-5(8(10,11)12)4-14-2-1-13-7(6)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSHPRLSCABXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90413983
Record name 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90413983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

CAS RN

178488-36-3
Record name 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90413983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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